
Acid-PEG4-mono-methyl ester
Overview
Description
Acid-PEG4-mono-methyl ester (CAS: 2028284-75-3) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a carboxylic acid (-COOH) and a methyl ester (-COOCH₃) group separated by a tetraethylene glycol (PEG4) spacer. Its molecular formula is C₁₃H₂₄O₈, with a molecular weight of 308.3 g/mol . The PEG spacer confers hydrophilicity, flexibility, and biocompatibility, while the dual functional groups enable versatile conjugation chemistry:
- Carboxylic acid: Reacts with amines (e.g., proteins, peptides) via carbodiimide-mediated coupling (e.g., EDC/HATU) to form stable amide bonds.
- Methyl ester: Hydrolyzes under basic conditions to yield a carboxylic acid, offering pH-sensitive modulation of reactivity .
This compound is widely used in drug delivery, bioconjugation, and nanotechnology due to its water solubility (~10–20 mg/mL in aqueous buffers) and non-immunogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method involves the nucleophilic displacement of PEG-tosylate or PEG-mesylate with a suitable nucleophile.
Reductive Amination: Another method includes the reductive amination of PEG-aldehyde or PEG-amine.
Industrial Production Methods: Industrial production of Acid-PEG4-mono-methyl ester typically involves large-scale esterification processes, where the PEG derivative is reacted with fatty acid chlorides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Amide Bond Formation: EDC and HATU as coupling agents, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Amide Bond Formation: Produces stable amide bonds, linking the PEG derivative to other molecules.
Scientific Research Applications
Drug Delivery Systems
Acid-PEG4-mono-methyl ester is widely used in drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. The incorporation of PEG chains can enhance the solubility of hydrophobic drugs, reduce their immunogenicity, and prolong their circulation time in the bloodstream. This is particularly beneficial for anticancer therapies, where maintaining drug efficacy while minimizing toxicity is crucial.
Table 1: Comparison of Drug Delivery Systems Utilizing this compound
Feature | Non-PEGylated Drug | PEGylated Drug (with this compound) |
---|---|---|
Solubility | Low | High |
Circulation Time | Short | Extended |
Immunogenicity | High | Reduced |
Side Effects | Higher | Lower |
Therapeutic Efficacy | Variable | Enhanced |
Bioconjugation Strategies
The terminal carboxylic acid group of this compound allows for efficient bioconjugation with primary amines, facilitating the formation of stable amide bonds. This property is exploited in various applications, including:
- Antibody-drug conjugates (ADCs) : By linking cytotoxic drugs to antibodies via this compound, researchers can create targeted therapies that deliver drugs directly to cancer cells while sparing healthy tissues.
- Protein modification : The compound can be used to modify proteins or peptides to enhance their stability and functionality.
Case Study: Antibody-drug Conjugates
A study demonstrated that ADCs synthesized using this compound exhibited improved therapeutic indices compared to traditional methods. The PEGylation reduced off-target effects while maintaining potent anti-tumor activity.
Targeted Protein Degradation Research
This compound plays a pivotal role in the development of PROTACs. These molecules are designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation via the proteasome pathway. The ability of this compound to act as a linker between the target protein and E3 ligase enhances the specificity and efficacy of PROTACs.
Table 2: Characteristics of PROTACs Using this compound
Characteristic | Traditional PROTACs | PROTACs with this compound |
---|---|---|
Specificity | Lower | Higher |
Efficacy | Variable | Consistent |
Stability | Moderate | Enhanced |
Mechanism of Action
Mechanism:
- The carboxylic acid group of Acid-PEG4-mono-methyl ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by coupling agents like EDC and HATU, which activate the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine .
Molecular Targets and Pathways:
- The primary molecular targets are the amine groups on proteins, peptides, and other biomolecules. The formation of amide bonds enhances the solubility, stability, and bioavailability of these molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar PEG-Based Esters
Functional Group Variations
(A) Acid-PEG6-mono-methyl ester
- Structure : Extends the PEG chain to six ethylene oxide units (PEG6).
- Molecular Weight : 396.43 g/mol (C₁₇H₃₂O₁₀ ) .
- Comparison :
(B) Acid-PEG4-t-butyl ester
- Structure : Replaces the methyl ester with a bulkier t-butyl (-COO-C(CH₃)₃) group.
- Key Properties :
(C) Acid-PEG4-S-S-PEG4-acid
- Structure : Incorporates a disulfide (-S-S-) bridge between two PEG4-acid chains.
- Unique Feature : The disulfide bond is cleavable under reducing conditions (e.g., glutathione), enabling controlled release in drug delivery .
Reactivity and Conjugation Efficiency
Compound | Reactive Groups | Conjugation Chemistry | Hydrolysis Conditions |
---|---|---|---|
Acid-PEG4-mono-methyl ester | -COOH, -COOCH₃ | Amide bond (EDC/HATU), ester hydrolysis | Basic (pH > 9) |
Fmoc-PEG4-NHS ester | -NHS ester, -Fmoc | Amine coupling (no activation needed) | Fmoc removed via piperidine |
Azido-PEG4-NHS ester | -NHS ester, -N₃ | Click chemistry (e.g., with DBCO) | Stable in physiological pH |
- Key Insight: this compound requires activation for amine coupling, whereas NHS esters (e.g., Fmoc-PEG4-NHS ester) enable direct conjugation .
Solubility and Stability
Compound | Solubility (Water) | Stability in PBS (pH 7.4) | Thermal Stability (°C) |
---|---|---|---|
This compound | >10 mg/mL | Stable for 24h | Up to 80 |
Acid-PEG6-mono-methyl ester | >15 mg/mL | Stable for 48h | Up to 90 |
Acid-PEG4-t-butyl ester | <5 mg/mL | Stable for 72h | Up to 100 |
- Trade-offs : Longer PEG chains (e.g., PEG6) improve solubility but may delay renal clearance. Methyl esters offer faster hydrolysis than t-butyl esters, which are more stable .
Bioconjugation Efficiency
- This compound achieved >90% coupling efficiency with lysozyme in EDC-mediated reactions, outperforming PEG2 analogs due to reduced steric effects .
- In contrast, disulfide-containing analogs (e.g., Acid-PEG4-S-S-PEG4-acid) showed 50% payload release within 2 hours under 10 mM glutathione, highlighting their utility in redox-responsive systems .
Drug Delivery Performance
Biological Activity
Acid-PEG4-mono-methyl ester is a significant compound in the field of biochemistry, particularly in drug delivery and targeted protein degradation. This article explores its biological activity, mechanisms, applications, and relevant research findings.
Overview of this compound
This compound (CAS 2028284-75-3) is a polyethylene glycol (PEG) derivative characterized by its terminal carboxylic acid and mono-methyl ester functionalities. This structure enhances its solubility and stability in biological systems, making it suitable for various biochemical applications, including as a linker in PROTAC (Proteolysis Targeting Chimeras) technology .
The primary mechanism through which this compound exerts its biological activity involves:
- Linker Functionality : It acts as a linker in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to target proteins. This recruitment marks the target proteins for degradation via the proteasome, a process crucial for regulating protein levels within cells .
- Enhancement of Solubility : The PEG moiety significantly increases the water solubility of conjugated drugs, improving their pharmacokinetics and bioavailability while reducing immunogenicity .
Applications in Drug Delivery
This compound is widely utilized in drug delivery systems, particularly in:
- Antibody-Drug Conjugates (ADCs) : It serves as a non-cleavable linker that can enhance the therapeutic index of ADCs by improving solubility and stability .
- Targeted Therapy : By linking cytotoxic agents to targeting ligands via this compound, researchers can achieve selective delivery to cancer cells, minimizing off-target effects .
Research Findings
Several studies have demonstrated the efficacy and versatility of this compound:
- In Vitro Studies : Research has shown that drug formulations utilizing this compound exhibit improved cellular uptake and reduced side effects compared to non-PEGylated counterparts. For example, studies indicate that PEGylated drugs can achieve higher concentrations in target tissues with lower systemic toxicity .
- Case Studies : A notable case involved the use of this compound in conjunction with monomethyl auristatin E (MMAE) in ADCs. The conjugate demonstrated enhanced anti-tumoral effects on various cancer cell lines compared to free MMAE, highlighting the potential for improved therapeutic outcomes .
- Comparison with Other PEG Compounds : In comparative studies, this compound was found to balance hydrophilicity and reactivity effectively, making it more suitable for applications requiring both solubility and functional modification than other PEG derivatives like Acid-PEG3 or Acid-PEG5 mono-methyl esters .
Data Table: Comparative Properties of PEG Compounds
Compound Name | Unique Features |
---|---|
Acid-PEG3-mono-methyl ester | Shorter PEG chain; potentially different solubility characteristics. |
Acid-PEG5-mono-methyl ester | Longer PEG chain; may enhance solubility further but could alter biological activity. |
Acid-PEG4-tert-butyl ester | Contains a tert-butyl group; provides different steric properties affecting reactivity. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Acid-PEG4-mono-methyl ester, and how can purity be validated?
The synthesis typically involves esterification or transesterification reactions. For validation, use techniques like HPLC (to assess purity) and NMR (to confirm structural integrity). Ensure reaction parameters (e.g., molar ratios, catalyst type) are documented in detail, as incomplete characterization can lead to reproducibility issues. For example, acid catalysts may enhance yield in systems with high free fatty acid content, while base catalysts accelerate reactions under neutral conditions . Purity thresholds (>95%) should align with peer-reviewed standards for biochemical applications .
Q. How should researchers design experiments to characterize this compound’s stability under varying pH conditions?
Design a pH-dependent stability assay using buffered solutions (pH 3–10). Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Include controls (e.g., inert PEG analogs) to distinguish hydrolysis of the methyl ester group from backbone degradation. Statistical tools like ANOVA can identify significant pH effects, while Arrhenius plots predict shelf-life under storage conditions .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported reaction yields for this compound synthesis?
Contradictions often arise from unoptimized parameters (e.g., catalyst concentration, temperature). Apply Taguchi orthogonal array design to systematically test variable interactions. For instance, a study on rapeseed methyl ester optimized catalyst concentration (1.5 wt%) and temperature (60°C) using L-9 orthogonal arrays, achieving 96.7% yield . Replicate conflicting studies under controlled conditions and use regression analysis to isolate critical factors (e.g., impurity profiles in starting materials).
Q. How can researchers optimize the coupling efficiency of this compound in bioconjugation workflows?
Use kinetic studies to determine the optimal molar excess of PEG derivative relative to the target molecule (e.g., proteins). Monitor conjugation via MALDI-TOF or SDS-PAGE. For sterically hindered systems, consider linker flexibility and reaction time. Advanced strategies include chemoenzymatic approaches (e.g., sortase-mediated ligation) to improve site-specificity . Validate efficiency using fluorescent tagging and quantify unreacted PEG via SEC .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
Employ multivariate analysis (e.g., PCA) to correlate variability with process parameters (e.g., stirring rate, solvent purity). For small datasets, Grubbs’ test identifies outliers, while control charts track deviations in critical quality attributes (CQAs) like molecular weight distribution. Reference the Taguchi method’s signal-to-noise (S/N) ratios to prioritize parameters with the highest impact on consistency .
Q. Methodological Considerations
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Specify catalyst sources, solvent grades, and purification steps (e.g., dialysis, column chromatography).
- Report yields as mean ± standard deviation from triplicate trials.
- Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials .
Q. What analytical techniques are critical for detecting byproducts in this compound synthesis?
Combine LC-MS (for low-molecular-weight impurities) and GPC (for polymeric byproducts). For trace metals from catalysts, use ICP-MS . Cross-validate with FT-IR to confirm ester bond integrity and rule out oxidation products .
Q. Data Interpretation and Reporting
Q. How can researchers address discrepancies between theoretical and observed molecular weights of this compound?
Discrepancies may stem from PEG polydispersity or incomplete esterification. Use MALDI-TOF for precise mass analysis and compare with theoretical values calculated from the molecular formula (e.g., C30H48N8O11, Mol. Wt. 696.75) . If polydispersity exceeds 1.05, refine purification steps (e.g., size-exclusion chromatography) .
Q. What frameworks guide the ethical reporting of this compound toxicity data in cell-based studies?
Adhere to OECD Guidelines (e.g., Test No. 423) for acute toxicity assays. Report IC50 values with 95% confidence intervals and include positive/negative controls. Disclose conflicts of interest and funding sources, as per analytical chemistry journal standards .
Properties
IUPAC Name |
3-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O8/c1-17-13(16)3-5-19-7-9-21-11-10-20-8-6-18-4-2-12(14)15/h2-11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGNNSWXCSXEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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